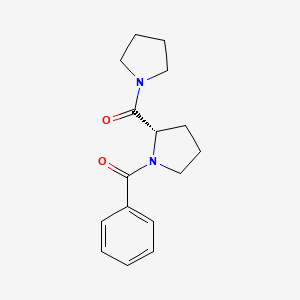
4-Aminopyridine-2,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminopyridine-2,6-dicarbaldehyde is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an amino group at the 4-position and two aldehyde groups at the 2- and 6-positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2,6-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the nitration of pyridine to form 2,6-dinitropyridine, followed by reduction to obtain 2,6-diaminopyridine. The amino groups are then selectively oxidized to form the corresponding aldehyde groups, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by selective oxidation. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminopyridine-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and interhalogens (e.g., iodine monochloride) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Aminopyridine-2,6-dicarboxylic acid.
Reduction: 4-Aminopyridine-2,6-dimethanol.
Substitution: Various halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Aminopyridine-2,6-dicarbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of 4-Aminopyridine-2,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of voltage-gated potassium channels, which leads to the elongation of action potentials and enhanced release of neurotransmitters. This results in improved neuronal signaling and has potential therapeutic implications for neurological disorders .
Comparaison Avec Des Composés Similaires
4-Aminopyridine-2,6-dicarbaldehyde can be compared with other similar compounds, such as:
2-Aminopyridine: Lacks the aldehyde groups and has different reactivity and applications.
3-Aminopyridine: Similar to 2-Aminopyridine but with the amino group at the 3-position.
4-Aminopyridine: Lacks the aldehyde groups and is primarily used in neurological research
The uniqueness of this compound lies in its dual functionality, with both amino and aldehyde groups, allowing for a broader range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
4-aminopyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H,(H2,8,9) |
Clé InChI |
HJCXHERTYFRKQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)

![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)




